

Spectroscopic and Synthetic Profile of 1-(3-Bromophenyl)-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Bromophenyl)-1H-pyrazole**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis, to support research and development activities.

Spectroscopic Data

The structural elucidation of **1-(3-Bromophenyl)-1H-pyrazole** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-(3-Bromophenyl)-1H-pyrazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	d	2.4	H-5 (Pyrazole)
7.72	t	2.0	H-2' (Bromophenyl)
7.65	d	1.8	H-3 (Pyrazole)
7.58	ddd	8.0, 2.0, 1.0	H-6' (Bromophenyl)
7.40	t	8.0	H-5' (Bromophenyl)
7.35	ddd	8.0, 2.0, 1.0	H-4' (Bromophenyl)
6.52	dd	2.4, 1.8	H-4 (Pyrazole)

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **1-(3-Bromophenyl)-1H-pyrazole**

Chemical Shift (δ) ppm	Assignment
141.2	C-3 (Pyrazole)
140.8	C-1' (Bromophenyl)
131.0	C-5' (Bromophenyl)
130.5	C-6' (Bromophenyl)
128.8	C-5 (Pyrazole)
124.0	C-2' (Bromophenyl)
123.2	C-3' (Bromophenyl)
119.5	C-4' (Bromophenyl)
108.2	C-4 (Pyrazole)

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-(3-Bromophenyl)-1H-pyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3140-3100	Medium	C-H stretching (aromatic/heteroaromatic)
1595, 1570, 1475	Strong	C=C and C=N stretching (aromatic and pyrazole rings)
1070	Strong	C-N stretching
780	Strong	C-H out-of-plane bending (aromatic)
680	Strong	C-Br stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-(3-Bromophenyl)-1H-pyrazole**

m/z	Relative Intensity (%)	Assignment
224/222	100/98	[M] ⁺ (Molecular ion)
143	45	[M - Br] ⁺
116	30	[C ₇ H ₅ N ₂] ⁺
77	25	[C ₆ H ₅] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of **1-(3-Bromophenyl)-1H-pyrazole**

A widely utilized and effective method for the synthesis of 1-aryl-pyrazoles is the condensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent.

For **1-(3-Bromophenyl)-1H-pyrazole**, a common precursor for the pyrazole ring is 1,1,3,3-tetramethoxypropane.

Materials:

- 3-Bromophenylhydrazine hydrochloride
- 1,1,3,3-Tetramethoxypropane
- Concentrated Hydrochloric Acid
- Ethanol
- Sodium Hydroxide
- Diethyl ether
- Anhydrous Magnesium Sulfate

Procedure:

- A solution of 3-bromophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Concentrated hydrochloric acid is added dropwise to the stirred solution until the pH is acidic (pH 1-2).
- 1,1,3,3-Tetramethoxypropane (1.1 equivalents) is then added to the reaction mixture.
- The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
- The aqueous residue is neutralized with a saturated solution of sodium hydroxide until a basic pH is achieved.

- The aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated under reduced pressure to yield the crude **1-(3-Bromophenyl)-1H-pyrazole**.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

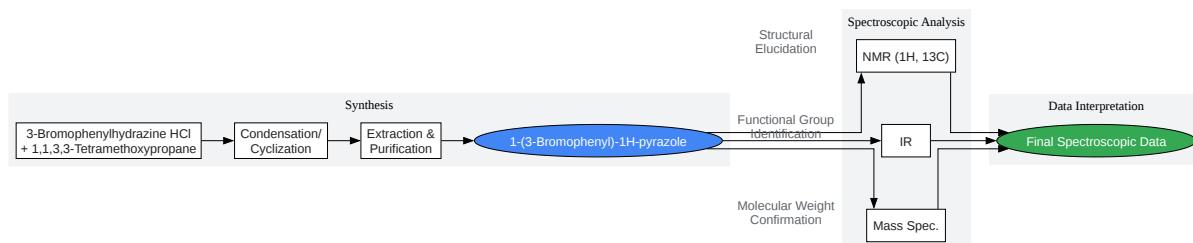
NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using Electron Ionization (EI) at 70 eV.

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of **1-(3-Bromophenyl)-1H-pyrazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1-(3-Bromophenyl)-1H-pyrazole**.

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